Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate
Overview
Description
Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound is characterized by its piperazine ring substituted with two methyl groups and an ethyl ester group. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate typically involves the reaction of 1,4-dimethylpiperazine with ethyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its piperazine structure.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(1,4-dioxan-2-yl)acetate
- Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
- Ethyl 2-(1,4-diazepan-1-yl)acetate
Uniqueness: The presence of the piperazine ring with two methyl groups and an ethyl ester group makes this compound unique. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)7-9-8-11(2)5-6-12(9)3/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTVYCBQXXUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341672 | |
Record name | ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5771-96-0 | |
Record name | ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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